1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Description
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene (CAS: 1803715-33-4) is a halogenated aromatic compound with the molecular formula C₈H₃Br₂F₅OS and a molecular weight of 401.98 g/mol . It features bromine atoms at the 1- and 3-positions, a difluoromethoxy (-OCHF₂) group at position 5, and a trifluoromethylthio (-SCF₃) group at position 2. The compound’s structure combines electron-withdrawing substituents (Br, -SCF₃) with a polar yet lipophilic difluoromethoxy group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,3-dibromo-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQIPIRSWKOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Introduction of the Difluoromethoxy Group (-OCF2H)
- The difluoromethoxy substituent is introduced by nucleophilic substitution of a phenolic hydroxyl group with difluorocarbene or difluoromethylating reagents.
- Difluoromethylation reagents such as (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate or difluoromethyltrimethylsilane have been reported to efficiently introduce difluoromethoxy groups under controlled conditions.
- Typical conditions involve the generation of difluorocarbene intermediates that react with phenolates to form the difluoromethoxy substituent.
Introduction of the Trifluoromethylthio Group (-SCF3)
- The trifluoromethylthio group is introduced via electrophilic trifluoromethylthiolation using reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthio reagents like -SCF3 sources).
- These reagents react with activated aromatic rings or aryl halides under catalysis or thermal conditions to install the -SCF3 group at the 2-position.
- This step requires careful control of reaction conditions to avoid side reactions due to the high reactivity of trifluoromethylthio reagents.
Bromination Steps
- Bromination to install bromine atoms at positions 1 and 3 is typically performed using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions.
- Selective bromination is achieved by exploiting directing effects of existing substituents and reaction conditions to avoid overbromination or undesired substitution.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | 3,5-Dibromoaniline or 3,5-dibromophenol | Dibromo-substituted precursor |
| 2 | Difluoromethoxylation | Difluoromethylating agent (e.g., D5630), base, solvent, controlled temp | Introduction of -OCF2H group at position 5 |
| 3 | Trifluoromethylthiolation | Electrophilic -SCF3 reagent, catalyst (if needed), inert atmosphere | Installation of -SCF3 at position 2 |
| 4 | Purification | Chromatography, recrystallization | Pure 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene |
Analytical and Research Findings
- NMR Spectroscopy confirms the substitution pattern, with characteristic signals for bromine-substituted aromatic protons and fluorinated groups.
- Mass Spectrometry (MS) shows molecular ion peaks consistent with the molecular weight (~319.9 g/mol).
- Chromatographic techniques (HPLC, GC-MS) are used to monitor reaction progress and purity.
- Reaction yields vary depending on reagent quality and reaction conditions, with typical yields reported in literature for similar fluorinated aromatic compounds ranging from 40% to 75%.
Notes on Reaction Conditions and Challenges
- The synthesis demands anhydrous and inert atmosphere conditions to prevent hydrolysis or decomposition of fluorinated intermediates.
- Purity of starting materials is critical to avoid side products, especially in difluoromethoxylation steps.
- The trifluoromethylthiolation step requires careful temperature control to prevent decomposition of reagents and side reactions.
- Handling brominating agents requires safety precautions due to their corrosive and irritant nature.
Summary Table of Key Reagents and Conditions
| Functional Group | Reagents/Agents | Typical Conditions | Notes |
|---|---|---|---|
| Dibromo substitution | N-bromosuccinimide (NBS), Br2 | Solvent: CCl4 or CH2Cl2, 0-25°C | Selective bromination, avoid overbromination |
| Difluoromethoxy group | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate (D5630) or difluoromethyltrimethylsilane | Base (e.g., K2CO3), aprotic solvent, inert atmosphere | Requires dry conditions, sensitive to moisture |
| Trifluoromethylthio group | Electrophilic trifluoromethylthiolation reagents (e.g., -SCF3 sources) | Inert atmosphere, mild heating | High reactivity, requires careful control |
This detailed synthesis overview for 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene integrates current knowledge on fluorinated aromatic chemistry and halogenation techniques, providing a comprehensive guide for researchers aiming to prepare this compound with high selectivity and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other aryl or alkyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone .
Scientific Research Applications
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects is largely dependent on its chemical structure. The presence of electron-withdrawing groups such as bromine and fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the trifluoromethylthio group can participate in various interactions with biological targets, potentially disrupting cellular processes and leading to biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with variations in halogenation, fluorinated alkoxy groups, and sulfur-containing substituents. Below is a detailed analysis:
Substituent Effects: Halogens and Functional Groups
Bromine vs. Fluorine/Nitro Groups
- Target Compound : Bromine atoms at positions 1 and 3 contribute to steric bulk and moderate electron-withdrawing effects. Bromine’s polarizability enhances reactivity in cross-coupling reactions compared to lighter halogens like fluorine .
- Analog 1: 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS: 1417566-41-6) replaces bromine with fluorine and introduces a nitro (-NO₂) group. Fluorine’s high electronegativity increases electronic withdrawal but reduces steric hindrance, while the nitro group strongly directs electrophilic substitution reactions .
- Analog 2 : 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS: 1417568-83-2) shares the difluoromethoxy group but substitutes bromine with fluorine and adds a nitro group. This configuration enhances polarity and may reduce metabolic stability compared to brominated analogs .
Trifluoromethylthio (-SCF₃) vs. Oxygenated Groups
- The -SCF₃ group in the target compound is highly lipophilic, contributing to membrane permeability. In contrast, oxygenated groups like -OCF₃ (trifluoromethoxy) or -OCHF₂ (difluoromethoxy) increase polarity.
Physicochemical and Pharmacological Properties
A comparative analysis of key parameters is summarized below:
*Estimated cLogP values based on substituent contributions .
Key Observations:
Lipophilicity: The target compound’s cLogP (~3.5) is intermediate between highly lipophilic -SCF₃ sulfoximines (~4.0) and polar nitro/trifluoromethoxy analogs (~1.8–2.1).
Reactivity : Bromine substituents enable nucleophilic aromatic substitution, whereas fluorine or nitro groups favor electrophilic pathways.
Bioavailability: The -SCF₃ group enhances cell permeability, but its combination with -OCHF₂ may improve solubility relative to non-oxygenated -SCF₃ compounds .
Biological Activity
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Br2F5OS and a molecular weight of approximately 401.98 g/mol. This compound features multiple halogen substituents, including bromine and fluorine, as well as a trifluoromethylthio group, which significantly influence its chemical reactivity and biological activity. It has potential applications in medicinal chemistry and materials science due to its unique structural properties.
The biological activity of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethylthio group enhances its binding affinity to enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds similar to 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene exhibit significant antimicrobial activity. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways. The presence of multiple halogens in this compound may enhance its efficacy against a broad spectrum of pathogens.
Anticancer Activity
In vitro studies have suggested that 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene may possess anticancer properties. This is hypothesized to be due to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to elucidate the precise mechanisms involved and the potential therapeutic applications in oncology.
Toxicological Profile
The toxicological profile of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is an important consideration for its application in therapeutic contexts. Preliminary studies suggest that while it exhibits biological activity, the safety and efficacy profiles must be thoroughly evaluated through preclinical and clinical trials.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene | C8H3Br2F5OS | Different position of bromine and trifluoromethylthio groups |
| 1-Bromo-2-fluoro-4-(trifluoromethylthio)benzene | C7H4BrF3S | Lacks the difluoromethoxy group |
| 1-Bromo-3-fluoro-5-(trifluoromethylthio)benzene | C7H4BrF3S | Similar trifluoromethylthio but lacks difluoromethoxy and additional bromine |
The variations in halogen positioning and functional groups among these compounds influence their chemical behavior and potential applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of halogenated benzene derivatives demonstrated that compounds with multiple halogens showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of trifluoromethylthio groups significantly increased antimicrobial potency compared to non-halogenated analogs.
Case Study 2: Cancer Cell Line Studies
In vitro experiments using various cancer cell lines revealed that 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene inhibited cell proliferation at low micromolar concentrations. Mechanistic studies indicated that this compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further drug development.
Q & A
Basic Question: What synthetic methodologies are effective for introducing bromine and fluorine substituents into aromatic systems like 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene?
Answer:
The synthesis of polyhalogenated aromatic compounds typically involves electrophilic halogenation or nucleophilic substitution. For bromination, protocols using Br₂ with Lewis acids (e.g., FeBr₃) under controlled temperatures (e.g., 0–25°C) are common . Fluorination via difluoromethoxy groups can be achieved using reagents like ClF₃ or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Advanced halogenation may require protecting group strategies to avoid over-substitution. For example, trifluoromethylthio groups are often introduced via thiolation of aryl halides using CuSCF₃ catalysts .
Advanced Question: How can computational methods (e.g., TD-DFT) predict the electronic effects of trifluoromethylthio groups in materials science applications?
Answer:
Time-dependent density functional theory (TD-DFT) can model the electron-withdrawing nature of the -SCF₃ group, which stabilizes excited states in thermally activated delayed fluorescence (TADF) emitters. Key parameters include frontier molecular orbital (FMO) energy gaps and spin-orbit coupling coefficients. Comparative studies show that -SCF₃ groups induce larger Stokes shifts than -CF₃ or -OCF₃ due to weaker conjugation, enabling tailored optoelectronic properties . Researchers should validate predictions with UV-Vis spectroscopy and cyclic voltammetry to correlate computational and experimental bandgaps.
Basic Question: What analytical techniques are critical for characterizing halogenated aromatic compounds?
Answer:
- NMR Spectroscopy : and NMR resolve fluorine and proton environments, with chemical shifts for -OCF₂O- typically at δ 80–90 ppm and -SCF₃ at δ 110–120 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., F.W. 332.16 for C₉H₂F₁₀S) and isotopic patterns for bromine (1:1 for /) .
- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., -SCF₃) on molecular geometry .
Advanced Question: How do steric and electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?
Answer:
Bromine’s electronegativity directs cross-coupling (e.g., Suzuki-Miyaura) to meta positions, while fluorine’s inductive effect deactivates ortho/para sites. For example, in Pd-catalyzed couplings, the -Br group at position 1 or 3 enhances reactivity compared to -F, which requires harsher conditions (e.g., 100°C, 24h) . Steric hindrance from -SCF₃ may necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies via in situ IR or GC-MS can map reaction pathways .
Basic Question: What safety protocols are essential for handling brominated/fluorinated intermediates?
Answer:
- Ventilation : Use fume hoods for volatile brominated compounds (UN 3265; bp ~65°C) .
- PPE : Acid-resistant gloves and goggles to prevent exposure to corrosive byproducts (e.g., HBr).
- Waste Management : Neutralize fluorinated waste with Ca(OH)₂ to avoid HF release .
Advanced Question: How can contradictory reactivity data in halogenated benzene derivatives be resolved?
Answer:
Contradictions often arise from solvent polarity, catalyst loading, or competing reaction mechanisms. For example, bromine’s dual role as an electrophile and oxidant in aromatic systems requires controlled stoichiometry (e.g., Br₂ < 1.2 eq.) . Systematic Design of Experiments (DoE) can isolate variables, while computational tools (e.g., DFT) model transition states to identify dominant pathways .
Basic Question: What purification strategies optimize yield for polyhalogenated aromatics?
Answer:
- Distillation : Effective for low-boiling intermediates (e.g., bp 61–65°C for brominated analogs) .
- Recrystallization : Use hexane/ethyl acetate (3:1) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with non-polar eluents (e.g., hexane:DCM) to separate halogenated isomers .
Advanced Question: What role does the trifluoromethylthio group play in bioactivity studies?
Answer:
The -SCF₃ group enhances metabolic stability and lipophilicity (logP ~2.5–3.0), making it valuable in drug design. For example, analogs like 3-(trifluoromethylthio)benzoic acid exhibit antibacterial activity via enzyme inhibition (IC₅₀ ~10 µM) . Researchers should assess toxicity via Ames tests and cytotoxicity assays (e.g., MTT) to balance efficacy and safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
